Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Description
Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound with the molecular formula C15H19NO3 . It has a molecular weight of 261.32 . The compound is a yellow liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was achieved starting from commercially available 4-bromo-1H-indole and using simple reagents . The process involved several steps, including formylation, reduction, protection, and olefination .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a yellow liquid . It has a molecular weight of 261.32 .Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine, a derivative closely related to tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, was developed as an affordable antimalarial 4-aminoquinoline drug. Its development was based on a public-private partnership, emphasizing its effectiveness against Plasmodium falciparum and rodent malaria parasites. The optimized synthesis of this molecule involved a two-step procedure from readily available materials, highlighting its potential for cost-effective antimalarial therapy (O’Neill et al., 2009).
Chemical Synthesis and Catalysis
1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) serves as a novel tert-butoxycarbonylation reagent for chemoselective reactions. This compound, which shares structural similarities with this compound, is effective in the tert-butoxycarbonylation of acidic proton-containing substrates, such as phenols and aromatic amine hydrochlorides, without the need for a base. The reactions proceed in high yield under mild conditions, demonstrating its utility in organic synthesis (Saito, Ouchi, & Takahata, 2006).
Isoquinoline and Isochromene Synthesis
The compound is involved in the versatile synthesis of isoquinoline-4-carboxylic esters and isochromene-4-carboxylic esters through direct PdI2-catalyzed oxidative heterocyclization/alkoxycarbonylation. This method highlights the synthetic utility of this compound derivatives in preparing complex heterocycles, which are valuable in medicinal chemistry and drug discovery (Gabriele et al., 2011).
Organic Synthesis Techniques
This compound derivatives are also pivotal in highly stereoselective hydroformylation reactions to produce key intermediates for the synthesis of amino acid derivatives. These intermediates are of significant synthetic value, offering pathways to diverse chemical entities (Kollár & Sándor, 1993).
Synthesis of Tetrahydroisoquinolines
The derivatives derived from this compound are utilized in the synthesis of tetrahydroisoquinolines, demonstrating its importance in the synthesis of natural alkaloid structures. This showcases the compound's role in the efficient construction of complex natural products and bioactive molecules (Huber & Seebach, 1987).
Properties
IUPAC Name |
tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,10,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAUKCQSYITOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2302860-65-5 |
Source
|
Record name | tert-butyl 4-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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